molecular formula C14H17N3O4 B12158558 methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate

methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate

Cat. No.: B12158558
M. Wt: 291.30 g/mol
InChI Key: MYQCKUODCYOBTG-UHFFFAOYSA-N
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Description

Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is unique due to its specific structure, which combines an oxazole ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds characterized by its unique oxazolo-pyridine ring structure. The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. Its structural features contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as a selective inhibitor of certain enzymes involved in metabolic pathways. This is critical for developing treatments for diseases where enzyme dysregulation is a factor.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems and offering therapeutic benefits in neuropsychiatric disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the following mechanisms:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Cell Cycle Arrest : Studies have reported that it can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Neuroprotective Effects

The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how it affects neuronal survival and function.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF7 (Breast Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding the compound's safety profile and efficacy:

  • Tumor Growth Inhibition : In xenograft models, treatment with this compound led to significant tumor size reduction compared to control groups.
  • Neuroprotective Effects : Animal studies indicate that the compound may reduce neuronal loss in models of neurodegeneration.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate

InChI

InChI=1S/C14H17N3O4/c1-7(2)10-5-9(13(19)15-6-11(18)20-4)12-8(3)17-21-14(12)16-10/h5,7H,6H2,1-4H3,(H,15,19)

InChI Key

MYQCKUODCYOBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC(=O)OC

Origin of Product

United States

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